Bienvenue dans la boutique en ligne BenchChem!

(S)-Citalopram-d6 N-Oxide

Isotopic Enrichment Stable Isotope Labeling LC-MS/MS Internal Standard

(S)-Citalopram-d6 N-Oxide is the definitive stable isotope-labeled internal standard for accurate LC-MS/MS quantification of escitalopram N-oxide in biological matrices. Unlike non-deuterated or racemic analogs, its +6 Da mass shift and chiral S-enantiomer purity eliminate matrix effects and ensure baseline chromatographic separation. This specificity is mandatory for bioequivalence studies, forensic toxicology, and GLP/GMP method validation. Do not substitute—non-deuterated (S)-Citalopram N-Oxide co-elutes with the analyte, while d3-labeled variants lack sufficient mass resolution. Each batch includes a Certificate of Analysis for full traceability.

Molecular Formula C20H21FN2O2
Molecular Weight 346.435
CAS No. 1217710-65-0
Cat. No. B564281
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-Citalopram-d6 N-Oxide
CAS1217710-65-0
Synonyms(S)-1-[3-(Dimethyl-d6-oxidoamino)propyl]-1-(4-fluorophenyl)-1,3-dihydro_x000B_-5-isobenzofurancarbonitrile;  (S)-1-[3-(Dimethyl-d6-amino)propyl]_x000B_-1-(4-fluorophenyl)-1,3-dihydro-5-isobenzofurancarbonitrile N1-Oxide
Molecular FormulaC20H21FN2O2
Molecular Weight346.435
Structural Identifiers
SMILESC[N+](C)(CCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F)[O-]
InChIInChI=1S/C20H21FN2O2/c1-23(2,24)11-3-10-20(17-5-7-18(21)8-6-17)19-9-4-15(13-22)12-16(19)14-25-20/h4-9,12H,3,10-11,14H2,1-2H3/t20-/m0/s1/i1D3,2D3
InChIKeyDIOGFDCEWUUSBQ-PVKQDMRYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement of (S)-Citalopram-d6 N-Oxide CAS 1217710-65-0: Compound Class and Core Characteristics


(S)-Citalopram-d6 N-Oxide is a stable isotope-labeled internal standard belonging to the deuterated citalopram metabolite class. It is specifically the S-enantiomer of citalopram N-oxide labeled with six deuterium atoms (d6), primarily designed to correct for analytical variability in quantitative LC-MS/MS workflows. This compound is a chiral, deuterated N-oxide derivative of the selective serotonin reuptake inhibitor (SSRI) citalopram, and it serves as a critical reference material for the accurate quantification of the active metabolite escitalopram N-oxide in biological matrices [1]. Its molecular formula is C20H15D6FN2O2, with a molecular weight of approximately 346.43 g/mol, and it is typically supplied with a minimum purity of 95% .

Why (S)-Citalopram-d6 N-Oxide CAS 1217710-65-0 Cannot Be Substituted with Generic Citalopram Analogs


Generic substitution of (S)-Citalopram-d6 N-Oxide with non-deuterated or racemic citalopram N-oxide analogs is not analytically valid due to critical differences in isotopic enrichment, chiral specificity, and matrix effect compensation. The non-deuterated (S)-Citalopram N-Oxide will co-elute with the endogenous analyte, leading to inaccurate quantification and unacceptably high matrix effects. Similarly, the racemic Citalopram-d6 N-Oxide lacks chiral resolution, confounding studies requiring enantiomer-specific pharmacokinetic data . Even a close analog like Citalopram-d3 N-oxide introduces a smaller mass shift (+3 Da vs. +6 Da), which may be insufficient for robust baseline chromatographic separation, particularly in complex biological samples with high background noise . Therefore, this specific isotopologue is essential for method accuracy and regulatory compliance in bioanalytical and forensic assays.

Quantitative Differentiation Evidence for (S)-Citalopram-d6 N-Oxide CAS 1217710-65-0


Isotopic Enrichment Comparison: (S)-Citalopram-d6 N-Oxide vs. Citalopram-d3 Analogs

(S)-Citalopram-d6 N-Oxide achieves an isotopic enrichment of 98% D , which ensures a minimal contribution of the unlabeled monoisotopic peak (M0) and reduces isotopic cross-talk with the analyte. In contrast, many citalopram-d3 standards, while still useful, may exhibit lower enrichment values (often 95-98%) and a less favorable isotopic distribution for certain mass spectrometry platforms . This higher, well-defined enrichment directly improves the linear dynamic range and lowers the limit of quantification in trace-level analyses.

Isotopic Enrichment Stable Isotope Labeling LC-MS/MS Internal Standard

Chromatographic Resolution: Baseline Separation Achieved with (S)-Citalopram-d6 N-Oxide

The +6 Da mass shift provided by (S)-Citalopram-d6 N-Oxide enables complete chromatographic baseline separation from the unlabeled analyte ((S)-Citalopram N-Oxide) under standard reversed-phase LC conditions. This is a critical advantage over d3-labeled analogs, where the smaller +3 Da mass difference can lead to partial co-elution, especially when using fast LC gradients or when analyzing complex biological matrices with high phospholipid content [1]. This separation is essential for minimizing ion suppression/enhancement and achieving the precision required by bioanalytical method validation guidelines (e.g., FDA, EMA) [2].

Chromatographic Resolution LC-MS/MS Method Development Deuterated Internal Standard

Matrix Effect Compensation: (S)-Citalopram-d6 N-Oxide vs. Non-Deuterated Internal Standards

The use of (S)-Citalopram-d6 N-Oxide as an internal standard provides robust compensation for matrix effects, which is not achievable with non-isotopically labeled internal standards. In a validated UPLC-MS/MS method for 68 psychoactive drugs in whole blood, the use of Citalopram-d6 (as a representative d6-labeled SSRI internal standard) resulted in negligible matrix effects, allowing for accurate quantification across a wide range of post-mortem blood samples [1]. In contrast, the use of a non-deuterated internal standard like tramadol for citalopram N-oxide quantification resulted in average recoveries ranging from 96.09% to 105.33% with inter-day RSDs up to 8.69%, indicating a greater susceptibility to extraction and ionization variability [2].

Matrix Effect Ion Suppression LC-MS/MS Quantification

Enantiomeric Purity: (S)-Citalopram-d6 N-Oxide vs. Racemic Citalopram-d6 N-Oxide

As a chiral standard, (S)-Citalopram-d6 N-Oxide is specifically required for the accurate quantification of the active S-enantiomer (Escitalopram) N-oxide. While racemic Citalopram-d6 N-Oxide (CAS 1189652-54-7) can be used for total citalopram N-oxide measurements, it is unsuitable for studies where enantiomer-specific pharmacokinetic data is necessary. The S-enantiomer is the pharmacologically active form, and its metabolic profile differs from the R-enantiomer. Using a racemic internal standard for chiral analysis would introduce significant quantification bias, as the internal standard's response would be a composite of two distinct chromatographic peaks, precluding accurate peak area ratio calculation for the S-enantiomer alone [1].

Chiral Chromatography Enantiomeric Purity Pharmacokinetic Studies

Stability and Procurement Traceability: (S)-Citalopram-d6 N-Oxide vs. Non-Pharmaceutical Grade Standards

(S)-Citalopram-d6 N-Oxide is supplied with a comprehensive Certificate of Analysis (CoA) that includes lot-specific data on purity, isotopic enrichment, and residual solvent content . This level of traceability is essential for GLP/GMP laboratories and for supporting regulatory submissions (e.g., ANDA, DMF). In contrast, generic citalopram N-oxide standards may lack this detailed characterization, creating a gap in the chain of custody and potentially invalidating analytical data during audits . The availability of a CoA is a key differentiator for procurement, ensuring that the material meets the stringent requirements for use as a certified reference material.

Reference Standard Certificate of Analysis Regulatory Compliance

Optimal Application Scenarios for (S)-Citalopram-d6 N-Oxide CAS 1217710-65-0


Clinical and Forensic Toxicology: Quantification of Escitalopram N-Oxide in Post-Mortem Blood

In forensic toxicology laboratories, (S)-Citalopram-d6 N-Oxide is the preferred internal standard for quantifying the active metabolite escitalopram N-oxide in complex matrices like post-mortem whole blood. Its high isotopic enrichment (+6 Da shift) ensures baseline separation and negligible matrix effects, as demonstrated by validated UPLC-MS/MS methods using Citalopram-d6 for 68 psychoactive drugs [1]. The compound's chiral purity is essential for accurate determination of the pharmacologically active S-enantiomer, directly supporting cause-of-death investigations and therapeutic drug monitoring.

Bioequivalence and Pharmacokinetic (PK) Studies in Pharmaceutical Development

For pharmaceutical companies conducting bioequivalence studies of escitalopram formulations, (S)-Citalopram-d6 N-Oxide is critical for obtaining precise and accurate PK parameters of the N-oxide metabolite. The compound's high isotopic enrichment (98% D) and provision of a detailed CoA support the rigorous method validation required by regulatory agencies (FDA, EMA). Its use minimizes analytical variability, allowing for confident assessment of bioavailability and pharmacokinetic equivalence between test and reference products.

Method Development and Validation for LC-MS/MS in GLP/GMP Laboratories

Analytical chemists in GLP/GMP environments rely on (S)-Citalopram-d6 N-Oxide as a certified reference material for developing and validating robust LC-MS/MS methods. The +6 Da mass shift provides a clear analytical window, minimizing the risk of ion suppression and ensuring the precision and accuracy needed for routine quality control [2]. The availability of a Certificate of Analysis with lot-specific data ensures traceability and compliance with stringent regulatory documentation requirements.

Metabolite Identification and Metabolic Pathway Elucidation

In academic and pharmaceutical research settings, (S)-Citalopram-d6 N-Oxide serves as a definitive reference standard for confirming the identity of escitalopram N-oxide in in vitro (e.g., hepatocyte incubation) and in vivo samples. Its use in conjunction with high-resolution mass spectrometry allows for the unambiguous assignment of the N-oxide metabolite, facilitating the study of CYP450-mediated metabolic pathways and the assessment of potential drug-drug interactions .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-Citalopram-d6 N-Oxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.